![molecular formula C8H10N2O3 B2741883 Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate CAS No. 2073912-30-6](/img/structure/B2741883.png)
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate
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Description
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate is a chemical compound with the molecular formula C8H10N2O3 . It is used as a pharmaceutical and organic intermediate .
Molecular Structure Analysis
The molecular structure of Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The molecular weight is 182.18 .Physical And Chemical Properties Analysis
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate has a predicted boiling point of 322.8±30.0 °C and a predicted density of 1.40±0.1 g/cm3 . Its pKa is predicted to be 0.74±0.20 .Scientific Research Applications
Synthesis and Chemical Transformations
The research into ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate often involves its synthesis and subsequent transformations into different chemical entities. For example, the condensation of ethyl 5-hydrazino-3-methylpyrazole-4-carboxylate with various aldehydes and acid chlorides leads to the formation of ethyl 1H-pyrazolo[3,2-c]-s-triazole-7-carboxylates, which are further transformed into 1H-pyrazolo[3,2-c]-s-triazoles upon hydrolysis and decarboxylation (J. Bailey, 1977). Additionally, novel base-catalyzed isoxazole-oxazole ring transformations have been realized, showcasing the versatility of related chemical structures in synthetic chemistry (G. Doleschall & P. Seres, 1988).
Biological Activity
Compounds structurally related to ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate have been tested for their biological activity. For instance, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and its derivatives exhibited biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, showing potential in developing new antimicrobial agents (M. Youssef et al., 2011).
Corrosion Inhibition
Further demonstrating the versatility of ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate-related compounds, research into pyranpyrazole derivatives has shown their potential as corrosion inhibitors for mild steel, which could be useful for industrial pickling processes. These studies highlight the efficiency of such compounds in protecting metal surfaces against corrosion, thereby extending their lifespan and integrity (P. Dohare et al., 2017).
properties
IUPAC Name |
ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)6-5-9-10-3-4-13-7(6)10/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFMIYYZACKKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(CCO2)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate |
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